molecular formula C11H15NO B182205 5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine CAS No. 136468-19-4

5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine

Cat. No.: B182205
CAS No.: 136468-19-4
M. Wt: 177.24 g/mol
InChI Key: JLESVLCTIOAHPT-UHFFFAOYSA-N
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Description

5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine is a chemical compound with the molecular formula C11H15NO It is a derivative of indane, a bicyclic hydrocarbon, and contains a methoxy group and a methyl group attached to the indane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 5-methoxy-2,3-dihydro-1H-inden-1-one.

    Reduction: The ketone group in the starting material is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using reagents such as ammonia or primary amines under suitable conditions to introduce the amine group.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the compound, such as reducing nitro groups to amines using hydrogen gas (H2) and a catalyst like palladium on carbon (Pd/C).

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other oxidizing agents.

    Reduction: NaBH4, LiAlH4, H2 with Pd/C.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted amines.

Scientific Research Applications

5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    5-Methoxy-2,3-dihydro-1H-inden-1-one: A precursor in the synthesis of 5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine.

    6-Methyl-2,3-dihydro-1H-inden-2-amine: A structurally similar compound lacking the methoxy group.

Uniqueness: this compound is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-7-3-8-4-10(12)5-9(8)6-11(7)13-2/h3,6,10H,4-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLESVLCTIOAHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(C2)N)C=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20927886
Record name 5-Methoxy-6-methyl-2-aminoindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136468-19-4, 132980-16-6
Record name 5-Methoxy-6-methyl-2-aminoindan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136468-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-6-methyl-2-aminoindan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132980166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-6-methyl-2-aminoindane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136468194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-6-methyl-2-aminoindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHOXY-6-METHYL-2-AMINOINDANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF10U4I82P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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